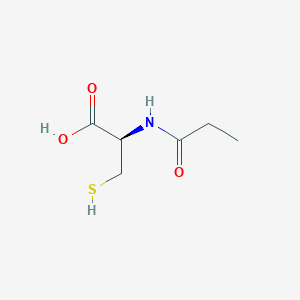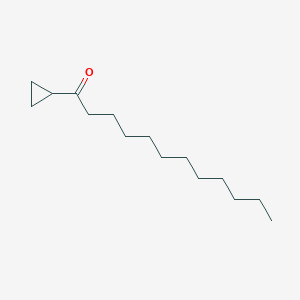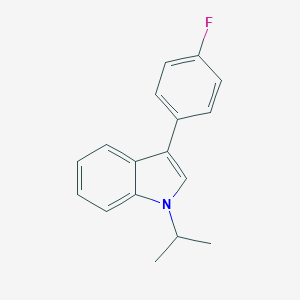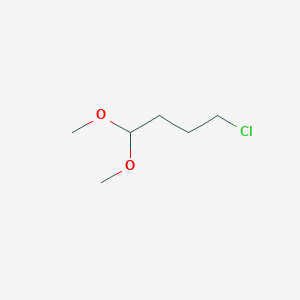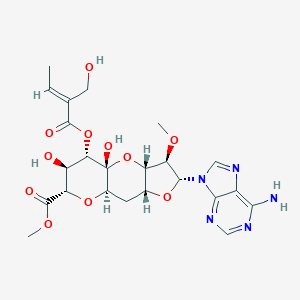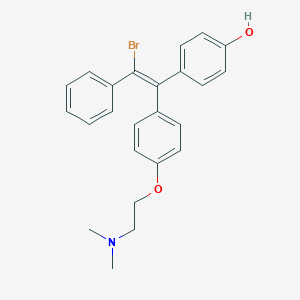
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol, also known as BKM120, is a potent and selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play a critical role in cell growth, proliferation, and survival. Dysregulation of PI3K signaling has been implicated in a wide range of human diseases, including cancer, diabetes, and autoimmune disorders. BKM120 has shown promising results in preclinical models of cancer and is currently being evaluated in clinical trials.
Mechanism of Action
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol inhibits class I PI3Ks, which are divided into three subtypes: PI3Kα, PI3Kβ, and PI3Kδ. These enzymes are involved in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream signaling pathways, such as AKT and mTOR. By inhibiting PI3Ks, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol reduces the levels of PIP3, leading to downstream inhibition of AKT and mTOR signaling. This results in decreased cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to modulate the immune system, leading to enhanced antitumor immune responses.
Advantages and Limitations for Lab Experiments
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, which allows for the specific targeting of this pathway. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to have favorable pharmacokinetic properties, which allows for in vivo studies. However, there are some limitations to the use of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol in research. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to have toxicity in some animal models, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. One area of interest is the development of combination therapies that include (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to enhance the efficacy of other anticancer agents, and there is potential for synergistic effects with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol. PI3K pathway activation is a common feature of many cancers, but not all tumors respond to PI3K inhibition. The identification of biomarkers that can predict response to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol may allow for more personalized treatment approaches. Finally, there is interest in the development of next-generation PI3K inhibitors that have improved selectivity and reduced toxicity compared to (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
Synthesis Methods
The synthesis of (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-bromo-2-fluoroaniline with 4-(2-(dimethylamino)ethoxy)benzaldehyde to form the corresponding imine, which is then reduced to the amine using sodium triacetoxyborohydride. The resulting amine is then coupled with 4-hydroxyphenylacetic acid to form the target compound, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol.
Scientific Research Applications
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, (E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
properties
CAS RN |
106692-19-7 |
|---|---|
Product Name |
(E)-4-(2-Bromo-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylethenyl)phenol |
Molecular Formula |
C24H24BrNO2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+ |
InChI Key |
QFLAMGKKUHSRDG-WCWDXBQESA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |
synonyms |
(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene (1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer DMAEPBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

